zerumin B

Description

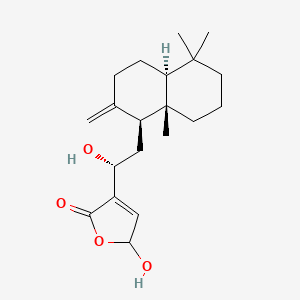

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C20H30O4/c1-12-6-7-16-19(2,3)8-5-9-20(16,4)14(12)11-15(21)13-10-17(22)24-18(13)23/h10,14-17,21-22H,1,5-9,11H2,2-4H3/t14-,15+,16-,17?,20+/m0/s1 |

InChI Key |

RWRUMHLQHKUMDS-YYVIIWQCSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=CC(OC3=O)O)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CC(OC3=O)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=CC(OC3=O)O)O)C)C |

Synonyms |

zerumin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Zerumin B

Discovery and Documentation from Botanical Sources

Zerumin B is a known labdane (B1241275) diterpene, a class of compounds frequently found in the plant kingdom. Its documentation stems from investigations into the chemical constituents of several medicinal and culinary plants.

Isolation from Alpinia zerumbet (Shell Ginger) Seeds and Other Parts

This compound was first identified and isolated in 1996 from Alpinia zerumbet (Pers.) B.L.Burtt & R.M.Sm, commonly known as shell ginger. This initial discovery originated from studies on the seeds of this Chinese medicinal plant. uoc.grmdpi.comkagoshima-u.ac.jpnih.govtandfonline.com Early investigations in 1995 by Xu et al. reported the isolation of a new labdane diterpene named "zerumin" from A. zerumbet seeds, with subsequent studies by the same research group leading to the isolation of zerumin A and this compound from the same source. mdpi.comtandfonline.com While seeds are a primary source, Alpinia zerumbet is a perennial herb of the Zingiberaceae family, and other parts such as leaves, stems, rhizomes, and flowers are also known to contain various phytochemicals, including other zerumins. kagoshima-u.ac.jpnih.govrsc.orgresearchgate.netresearchgate.net

Isolation from Curcuma mangga Rhizomes

Further documentation of this compound's natural occurrence emerged in 2005 with its isolation from the rhizomes of Curcuma mangga, often referred to as mango ginger. uoc.grresearchgate.netacs.orgnih.govacs.orgaip.orgresearchgate.netcapes.gov.br Curcuma mangga is also a member of the Zingiberaceae family and is widely cultivated in regions such as Thailand, Peninsular Malaysia, and Java. uoc.gracs.org In these studies, this compound was isolated alongside other known compounds, including labda-8(17),12-diene-15,16-dial, calcaratarin A, scopoletin, demethoxycurcumin, bisdemethoxycurcumin, and curcumin. researchgate.netacs.orgnih.govacs.orgresearchgate.netcapes.gov.br

Isolation from Hedychium ellipticum

This compound has also been isolated from the rhizomes of Hedychium ellipticum Buch.-Ham. ex Sm. researchgate.netnih.govcmu.ac.thsemanticscholar.orgiajps.com This marked the first report of this compound from this specific plant species, demonstrating its broader distribution within the Zingiberaceae family. nih.govcmu.ac.th

Occurrence within the Zingiberaceae Family

The repeated isolation of this compound from Alpinia zerumbet, Curcuma mangga, and Hedychium ellipticum underscores its prevalence within the Zingiberaceae family. This family, commonly known as the ginger family, is well-known for its rich array of labdane diterpenes, to which this compound belongs. uoc.grrsc.orgresearchgate.netacs.orgnih.govnih.govphcogj.com The presence of this compound across these distinct genera within the Zingiberaceae family suggests a common biosynthetic pathway for this compound within this botanical group. It has additionally been identified in Alpinia pahangensis. rsc.org

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Part Isolated From | Year of First Reported Isolation from Source |

| Alpinia zerumbet | Zingiberaceae | Seeds | 1996 uoc.grmdpi.comtandfonline.com |

| Curcuma mangga | Zingiberaceae | Rhizomes | 2005 uoc.grresearchgate.netacs.org |

| Hedychium ellipticum | Zingiberaceae | Rhizomes | Not specified, but first reported in 2012 researchgate.netnih.govcmu.ac.th |

| Alpinia pahangensis | Zingiberaceae | Not specified | Not specified rsc.org |

Advanced Isolation Techniques for this compound

The isolation of this compound from its natural sources typically involves a combination of solvent extraction and chromatographic fractionation strategies, designed to separate the target compound from the complex mixture of plant metabolites.

Solvent Extraction and Fractionation Strategies

The initial step in isolating this compound often involves crude extraction of the plant material using organic solvents. For instance, in the case of Alpinia zerumbet seeds, a methanol (B129727) extract was prepared and then successively partitioned with solvents of varying polarities, such as hexane (B92381) and chloroform. tandfonline.com The chloroform-soluble fraction was then subjected to further purification. tandfonline.com Similarly, for Curcuma mangga rhizomes, aqueous, methanolic, and ethyl acetate (B1210297) extracts have been purified. capes.gov.br Another approach involved macerating C. mangga rhizomes in acetone (B3395972), followed by sequential partitioning with solvents of increasing polarity, including n-hexane, ethyl acetate (EtOAc), and methanol. aip.org

These solvent extraction steps are typically followed by various chromatographic techniques to fractionate the extracts and isolate pure compounds. Column chromatography, particularly using silica (B1680970) gel, is a common method for separating components based on their differential adsorption and elution properties. tandfonline.com The choice of solvent systems for extraction and fractionation is crucial, as it influences the solubility and separation of compounds based on their polarity. Solvents are often selected based on their ability to dissolve a wide range of compounds (e.g., acetone for both polar and non-polar compounds) or to selectively target specific compound classes. fraunhofer.degerli.combiosciencejournals.comup.ac.za The general principle involves starting with less polar solvents and gradually increasing polarity to elute different fractions.

Table 2: Common Solvents Used in this compound Isolation

| Isolation Step | Solvent Type | Examples of Solvents Used |

| Initial Extraction | Polar/Intermediate | Methanol, Acetone |

| Liquid-Liquid Partition | Non-polar to Polar | n-Hexane, Chloroform (CH2Cl2), Ethyl Acetate, Methanol, Water |

| Chromatographic Elution | Varying Polarity | Mixtures of the above, often with increasing polarity gradients |

Chemical Synthesis and Analogues of Zerumin B

Total Synthesis Strategies for (+)-Zerumin B

Several research groups have developed elegant and efficient strategies for the total synthesis of (+)-zerumin B, often employing novel synthetic methodologies to construct the key structural features of the molecule.

The first total synthesis of (+)-zerumin B was reported by Boukouvalas and coworkers. uoc.gr An initial approach involved the addition of a lithiated silyloxyfuran to a chiral aldehyde derived from (-)-sclareol. collectionscanada.gc.ca However, this route faced a significant challenge in controlling the stereoselectivity at the C-12 position, leading to a mixture of C-12 epimers, with the undesired 12-epi-zerumin B being the major product. collectionscanada.gc.ca This initial work highlighted the need for a more stereocontrolled method to construct the side chain of zerumin B. collectionscanada.gc.ca

| Step | Reaction | Reagents/Conditions | Outcome |

| 1 | uoc.grnih.gov O→C silyl (B83357) migration | Heat or other activation | Formation of 2-triisopropylsilyl-3-(α-hydroxy)alkylfuran |

| 2 | Singlet oxygen oxidation | ¹O₂, CH₂Cl₂, methylene (B1212753) blue, visible light | Regioselective formation of the α-substituted γ-hydroxybutenolide |

The oxyfunctionalization of a silyloxyfuran intermediate has proven to be a crucial step in the total synthesis of (+)-zerumin B. nih.govresearchgate.net In the initial total synthesis, this transformation was a key feature. nih.govresearchgate.net This step allows for the efficient construction of the γ-hydroxybutenolide portion of the molecule, which is essential for its biological activity. The use of silyloxyfurans provides a versatile and reactive platform for introducing the required oxygen functionality at the correct position.

To overcome the stereoselectivity challenges of the initial synthetic route, a significant advancement was the development and use of a novel silyloxyfuryltitanium reagent. nih.govresearchgate.net The stereoselective addition of this reagent to a key aldehyde intermediate allowed for the desired stereocontrol at the C-12 position. collectionscanada.gc.canih.gov This approach proved to be highly efficient in establishing the correct relative and absolute stereochemistry of (+)-zerumin B. nih.govresearchgate.net The development of this reagent was a critical breakthrough in achieving a concise and highly efficient synthesis of the natural product. nih.gov

Stereochemical Elucidation and Confirmation through Synthesis

The total synthesis of (+)-zerumin B has played a pivotal role in unequivocally establishing its stereochemistry. The synthesis of both the natural product and its C-12 epimer, (+)-12-epi-zerumin B, and subsequent comparison of their spectroscopic data with that of the isolated natural product, allowed for the definitive assignment of the relative and absolute configuration of (+)-zerumin B. collectionscanada.gc.canih.gov This synthetic confirmation was crucial in verifying the structure of this potent antitumor diterpenoid. nih.govresearchgate.net

| Compound | Stereochemistry at C-12 | Confirmation Method |

| (+)-Zerumin B | S (based on synthetic precursors) | Comparison of synthetic material with the natural product via NMR spectroscopy. collectionscanada.gc.ca |

| (+)-12-epi-Zerumin B | R (based on synthetic precursors) | Synthesized and compared with the natural product to confirm it was the epimer. collectionscanada.gc.ca |

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research aimed at understanding its structure-activity relationships and potentially developing compounds with enhanced biological profiles. Efforts have focused on creating stereoisomers and structurally modified versions of the parent molecule.

Synthesis of (+)-12-epi-Zerumin B

The synthesis of this compound and its epimers has been a subject of significant interest to clarify its absolute and relative stereochemistry. An early synthetic approach led to the formation of both this compound and its C-12 epimer, (+)-12-epi-Zerumin B. collectionscanada.gc.ca This initial route was modestly selective, providing a mixture of the two diastereomers. collectionscanada.gc.ca

The synthesis commenced from (-)-sclareol, a readily available labdane-type diterpene. A key challenge in the synthesis was controlling the stereochemistry at the C-12 position during the addition of a side chain to an aldehyde intermediate. collectionscanada.gc.ca Initial work in this area resulted in a non-stereoselective synthesis that yielded both the natural (+)-zerumin B and (+)-12-epi-zerumin B. collectionscanada.gc.ca This lack of selectivity, however, was instrumental in establishing the relative stereochemistry at the C-12 position. Later refinements to the synthetic strategy focused on achieving higher stereoselectivity to favor the desired natural isomer. collectionscanada.gc.ca

A significant breakthrough involved the stereoselective addition of a silyloxyfuryltitanium reagent to the key aldehyde intermediate, γ-bicyclohomofarnesal. This improved method resolved the issue of stereochemistry at C-12, allowing for a more controlled and efficient synthesis of the desired (+)-zerumin B isomer. collectionscanada.gc.ca While the primary goal became the selective synthesis of (+)-zerumin B, the initial, less selective methods provided access to (+)-12-epi-Zerumin B for comparative studies.

Exploration of Structural Modifications and Their Feasibility

The exploration of structural modifications of this compound is crucial for investigating the chemical features essential for its biological activity. While the total synthesis of this compound itself has been the primary focus, these syntheses open avenues for creating a variety of analogues. nih.govnih.gov

One of the core structural motifs of this compound is the α-substituted γ-hydroxybutenolide moiety. nih.govresearchgate.net Synthetic strategies have been developed to efficiently construct this part of the molecule, which could be adapted to introduce modifications. For example, a route involving a collectionscanada.gc.canih.gov O-->C triisopropylsilyl migration followed by singlet oxygen oxidation of a furan (B31954) intermediate provides a powerful method for forming this core unit. nih.govresearchgate.net This modular approach allows for the potential to vary the substituents on the butenolide ring or alter the side chain attached to it.

Further modifications could be envisioned at various positions of the diterpenoid backbone, which originates from (+)-sclareolide in several synthetic routes. nih.govnih.govresearchgate.net Altering the decalin ring system or the length and functionality of the side chain connecting it to the butenolide ring are feasible synthetic goals. The development of efficient and convergent synthetic pathways is essential for making such derivatization practical, allowing for the generation of a library of analogues for biological screening. collectionscanada.gc.ca While extensive libraries of this compound derivatives have not been widely reported, the established synthetic routes provide a solid foundation for future explorations into its structure-activity relationship. collectionscanada.gc.caresearchgate.net

Structural Characterization and Advanced Spectroscopic Analysis of Zerumin B

Elucidation of the Labdane (B1241275) Diterpenoid Skeleton

Zerumin B is characterized by a labdane diterpenoid skeleton. nih.govreadthedocs.iomurdoch.edu.au Its structure was initially elucidated and confirmed through comprehensive spectroscopic analyses. nih.govreadthedocs.io The synthetic and natural samples of this compound have shown matching spectroscopic data, affirming its proposed structure. nih.gov This classification places it within a significant group of natural compounds derived from geranylgeranyl pyrophosphate, typically featuring a decalin ring system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of complex natural products like this compound, providing atomic-level information about its molecular architecture.

1D NMR (1H NMR, 13C NMR, DEPT) for Backbone Assignment

One-dimensional NMR techniques, including proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, are fundamental for assigning the carbon-hydrogen backbone of this compound. These techniques provide crucial information on the number and type of protons and carbons, as well as the multiplicity of carbon signals (CH3, CH2, CH, or quaternary carbons). For instance, 1H and 13C NMR data for synthetic this compound have been reported to match exactly with those of the natural product, indicating consistency in structural assignments. nih.gov

Table 1: Representative 1H NMR Data for this compound (Selected Signals)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed based on typical diterpenoid shifts) |

| 7.63 | d, J = 1.6 Hz | 1H | Furan (B31954) proton nih.gov |

| 6.49 | d, J = 1.6 Hz | 1H | Furan proton nih.gov |

| 4.88 | d, J = 1.1 Hz | 1H | Olefinic proton nih.gov |

| 4.79 | s | 1H | Olefinic proton nih.gov |

| 4.74 | t, J = 7.1 Hz | 1H | Oxymethine proton nih.gov |

| 0.82 | s | 3H | Tertiary methyl nih.gov |

| 0.78 | s | 3H | Tertiary methyl nih.gov |

| 0.70 | s | 3H | Tertiary methyl nih.gov |

Table 2: Representative 13C NMR Data for this compound (Selected Signals)

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment (Proposed based on typical diterpenoid shifts) |

| 154.5 | Quaternary | Furan quaternary carbon nih.gov |

| 149.3 | Quaternary | Olefinic quaternary carbon nih.gov |

| 147.0 | Quaternary | Furan quaternary carbon nih.gov |

| 139.4 | Quaternary | Olefinic quaternary carbon nih.gov |

| 107.6 | CH2 | Olefinic methylene (B1212753) carbon nih.gov |

| 107.0 | CH2 | Olefinic methylene carbon nih.gov |

| 65.7 | CH | Oxymethine carbon nih.gov |

| 55.2 | CH | Methine carbon nih.gov |

| 52.6 | CH | Methine carbon nih.gov |

| 41.9 | CH2 | Methylene carbon nih.gov |

| 39.6 | CH2 | Methylene carbon nih.gov |

| 38.9 | CH2 | Methylene carbon nih.gov |

| 38.0 | Quaternary | Quaternary carbon nih.gov |

| 33.5 | CH2 | Methylene carbon (2C) nih.gov |

| 31.8 | CH2 | Methylene carbon nih.gov |

| 24.2 | CH2 | Methylene carbon nih.gov |

| 21.7 | CH2 | Methylene carbon nih.gov |

| 19.3 | CH2 | Methylene carbon nih.gov |

| 18.9 | CH3 | Methyl carbon (3C) nih.gov |

| 18.7 | CH3 | Methyl carbon (3C) nih.gov |

| 14.4 | CH3 | Methyl carbon nih.gov |

| 11.8 | CH3 | Methyl carbon (3C) nih.gov |

Note: The 1H and 13C NMR data presented above are extracted from a synthesis paper for (+)-Zerumin B, specifically for diastereomer 7a, which matched the reported literature data for this compound. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry provides complementary information to NMR, particularly regarding the molecular weight and elemental composition of this compound, which is vital for confirming its proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, providing its precise molecular formula. For this compound, HRMS (ESI+) analysis has yielded a calculated mass-to-charge ratio ([M + Na]+) of 481.3478, with an observed value of 481.3473. nih.gov This high level of accuracy is critical for confirming the elemental composition (C29H50O2SiNa in the context of the silylated intermediate discussed in the source, or C20H30O4 for this compound itself, which would yield [M+Na]+ at 357.2042 nih.gov) and thus validating the proposed chemical structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Found m/z | Molecular Formula |

| [M + Na]+ | 357.2042 | 357.2036 | C20H30O4Na nih.gov |

Note: The HRMS data for C29H50O2SiNa [M + Na]+ at 481.3478 (calculated) and 481.3473 (found) refers to a triisopropylsilyl (TIPS) ether intermediate (7a/7b) in the synthesis of this compound. nih.gov The HRMS for this compound itself (C20H30O4) as [M + Na]+ is 357.2042 calculated and 357.2036 found. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique used for the comprehensive profiling and identification of metabolites, including this compound, within complex biological extracts. This method combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. UPLC-MS/MS analysis has been utilized to identify this compound as one of the key metabolites in various plant fractions, such as those from Curcuma mangga and Alpinia mutica. murdoch.edu.au This technique is particularly valuable for identifying and quantifying compounds in complex matrices, contributing to the understanding of their presence and distribution in natural sources.

Advanced Spectroscopic Methods for Complementary Data

Advanced spectroscopic methods play a crucial role in the comprehensive structural characterization of complex natural products like this compound. These techniques provide complementary data that confirm proposed structures, elucidate functional groups, and determine stereochemical aspects, including absolute configuration. While these methods have been extensively applied to this compound, specific detailed data points for IR, UV-Vis, and optical rotation were not explicitly available in the provided search results. However, the principles and typical applications of these techniques in the context of this compound's characterization are outlined below.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present within a molecule based on their characteristic vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, leading to unique absorption patterns in the IR spectrum. These absorption bands correspond to stretching and bending vibrations of various chemical bonds (e.g., O-H, C=O, C-H) orgchemboulder.comspectroscopyonline.com. The presence or absence of certain bands provides direct evidence for the functional groups within the compound's structure. For instance, a strong absorption around 1715 cm⁻¹ typically indicates the presence of a carbonyl (C=O) group, a common feature in many organic molecules uzh.ch. Similarly, broad absorptions in the 3200-3600 cm⁻¹ range are characteristic of hydroxyl (O-H) groups, often found in alcohols or phenols orgchemboulder.commsu.edu.

While IR spectroscopy is a standard method for characterizing compounds like this compound, specific detailed IR absorption data (e.g., precise wavenumber values and intensities) for this compound were not found in the provided search results niist.res.inpsu.edu. Researchers often record IR spectra to confirm the presence of key functional groups consistent with the proposed structure of isolated natural products.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum msu.edu. This technique is primarily used to detect chromophores—molecular components that absorb light of specific wavelengths due to electronic transitions msu.eduelte.hu. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic values derived from UV-Vis spectra, providing qualitative and quantitative information about the compound msu.edu. Conjugated systems, such as alternating single and double bonds, typically exhibit strong UV-Vis absorptions at longer wavelengths elte.hu.

UV-Vis spectroscopy is commonly employed in the isolation and characterization of natural products, including diterpenoids like this compound psu.eduscribd.com. It can help in identifying the presence of unsaturated systems or aromatic moieties within the molecule. However, specific UV-Vis absorption maxima (λmax) and molar absorptivity values for this compound were not explicitly provided in the search results.

Optical Rotation

Optical rotation is a chiroptical property that measures the ability of a chiral substance to rotate the plane of plane-polarized light spectroscopyonline.com. This phenomenon is observed in molecules that possess chirality, typically due to the presence of one or more asymmetric centers (e.g., a carbon atom bonded to four different substituents) drugfuture.com. The magnitude and direction of the rotation are quantified by the specific rotation ([α]), which is a constant value for a given enantiomer under specific conditions of temperature, wavelength of light, concentration, and solvent spectroscopyonline.comdrugfuture.com.

For this compound, optical rotation has been a critical tool, particularly in the determination and correction of its absolute configuration researchgate.net. Early studies may propose a relative configuration, but optical rotation, often combined with other chiroptical methods like Electronic Circular Dichroism (ECD) or comparison with synthetic derivatives, is essential for establishing the absolute stereochemistry researchgate.netbiocrick.com. For instance, a study on the synthesis of (+)-zerumin B indicated that the absolute configuration of the natural product was revised based on the optical rotation obtained for a synthetic derivative researchgate.net. This highlights the importance of optical rotation in confirming the precise three-dimensional arrangement of atoms in chiral molecules. Despite its significance in the stereochemical assignment of this compound, a specific numerical value for its optical rotation was not found in the provided search results psu.eduresearchgate.net.

Data Tables

Due to the absence of specific detailed spectroscopic data (IR wavenumbers, UV-Vis λmax, or optical rotation values) for this compound in the provided search results, the following tables illustrate the type of data that would typically be presented for comprehensive spectroscopic characterization.

Table 1: Illustrative Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | [Data Not Available] | [Data Not Available] |

| Carbonyl (C=O) | [Data Not Available] | [Data Not Available] |

| Alkene (C=C) | [Data Not Available] | [Data Not Available] |

| C-H Stretching | [Data Not Available] | [Data Not Available] |

Table 2: Illustrative Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| [Data Not Available] | [Data Not Available] | [Data Not Available] |

Table 3: Illustrative Optical Rotation Data for this compound

| Wavelength (nm) | Temperature (°C) | Concentration ( g/100 mL) | Solvent | Specific Rotation ([α]ᵀλ) |

| [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Biological Activity Studies and Mechanistic Investigations of Zerumin B Preclinical

Antineoplastic and Cytotoxic Potential in Preclinical Models

Preclinical studies have explored Zerumin B's capacity to inhibit the growth and induce the death of tumor cells. Its cytotoxic effects have been observed across a range of human cancer cell lines, indicating its potential as an antineoplastic agent.

Cytotoxicity against Human Tumor Cell Lines (e.g., MCF-7, HL-60, HepG2, DU-145)

This compound has demonstrated cytotoxic activity against a panel of human tumor cell lines acs.org. Notably, it has shown significant inhibitory effects on the proliferation of MCF-7 human breast cancer cells iosrphr.org. In one study, this compound exhibited a very active inhibitory power against MCF-7 cells, with an IC50 value of 0.59 ± 1.8 ppm iosrphr.org.

Table 1: Cytotoxic Activity of this compound against MCF-7 Human Breast Cancer Cells

| Cell Line | IC50 Value (ppm) | Reference |

| MCF-7 | 0.59 ± 1.8 | iosrphr.org |

While this compound has been reported to be cytotoxic against a panel of five human tumor cell lines acs.org, specific IC50 values for other cell lines such as HL-60, HepG2, and DU-145 were not explicitly detailed for this compound in the provided search results.

Investigations into Selective Toxicity Profiles

The concept of selective toxicity, where a compound preferentially targets cancer cells while sparing normal cells, is a critical aspect of developing new anticancer agents mdpi.com. Studies on this compound have indicated its activity against "selective tested cancer cell lines" um.edu.my. Although detailed comparative data with normal cell lines were not extensively provided in the current findings for this compound, the emphasis on "selective tested cancer cell lines" suggests an ongoing interest in understanding its differential effects um.edu.my.

Enzyme Inhibition Profiles

Beyond its direct cytotoxic effects, this compound has been identified for its ability to inhibit specific enzymes, contributing to its broader biological impact.

Alpha-Glucosidase Inhibitory Activity and its Contribution

This compound has been recognized for its alpha-glucosidase inhibitory activity tandfonline.comtandfonline.com. Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a strategy for managing Type 2 Diabetes Mellitus by controlling postprandial blood glucose levels tandfonline.comnih.govresearchgate.net. The presence of this compound in active fractions of Curcuma mangga has been correlated with this inhibitory effect tandfonline.comtandfonline.com. This suggests that this compound contributes to the anti-diabetic properties observed in extracts containing the compound.

Role as a Nuclear Receptor Ligand and Enzyme Inhibitor (Computational Perspective)

Computational analyses have provided insights into the potential roles of this compound as a nuclear receptor ligand and an enzyme inhibitor aip.org. Such studies leverage molecular docking and other computational tools to predict how small molecules interact with biological macromolecules researchgate.netlifechemicals.commdpi.combiorxiv.orgmdpi.com. This compound has been noted for its "excellent compact bound interactions with macromolecules," indicating a high binding affinity to its targets aip.org. This computational evidence supports its dual role as a nuclear receptor ligand and an enzyme inhibitor, suggesting its involvement in regulating gene expression and enzymatic processes within cells aip.orgresearchgate.net.

Potential Modulatory Effects on Cellular Pathways

The identified roles of this compound as an enzyme inhibitor and a nuclear receptor ligand imply its potential to modulate various cellular pathways. While specific detailed information on the precise cellular pathways modulated by this compound is limited in the provided literature, its ability to interact with macromolecules and inhibit enzymes suggests an influence on cellular regulation and signaling aip.org. Further research is needed to elucidate the specific downstream cellular pathways affected by this compound.

Molecular Target Identification and Validation (e.g., TDP-43 mutant A315E)

Preclinical studies have identified this compound as a potential ligand for the A315E mutant of TAR-DNA-binding protein-43 (TDP-43) nih.gov. TDP-43 is a key protein implicated in various neurodegenerative disorders, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), where mutations like A315E are known to promote the formation of pathogenic amyloid oligomers and irreversible fibril structures ebiohippo.commurdoch.edu.aunih.gov.

Computational analyses, specifically molecular docking studies, have demonstrated a favorable binding affinity of this compound to the A315E mutant TDP-43 protein. This compound exhibited a binding affinity of -7.4, suggesting a strong interaction with the target protein nih.gov. Furthermore, these studies indicated that this compound forms excellent compact bound interactions with macromolecules, highlighting its potential as a therapeutic agent for TDP-43 proteinopathies nih.gov.

Table 1: Binding Affinity of this compound to TDP-43 Mutant A315E

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| This compound | TDP-43 mutant A315E | -7.4 |

Exploration of Anti-inflammatory Mechanisms (by analogy with related compounds like Zerumin A and NF-κB/MAPK pathways)

While direct mechanistic studies on this compound's anti-inflammatory effects are limited, insights can be drawn from investigations into structurally related compounds, particularly Zerumin A. Zerumin A has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.gov.

Studies on Zerumin A in lipopolysaccharide (LPS)-stimulated H9c2 cardiomyoblasts revealed its ability to attenuate inflammatory responses by inhibiting the activation of NF-κB p65 nih.gov. This inhibition is mediated through the MAPK signaling pathway, which involves a cascade of protein kinases that regulate various cellular processes, including inflammation nih.govuni.lu.

Key anti-inflammatory mechanisms observed for Zerumin A include:

Suppression of Pro-inflammatory Mediators: Zerumin A significantly suppressed the upregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2) protein levels, and nitric oxide (NO) release in LPS-stimulated cells nih.gov.

Modulation of Cytokine Expression: It ameliorated the LPS-elicited overexpression of pro-inflammatory chemokines and cytokines, such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor α (TNF-α), interferon-γ (IFN-γ), and interleukin-1 (IL-1). Concurrently, Zerumin A upregulated the synthesis of the anti-inflammatory cytokine interleukin-10 (IL-10) nih.gov.

Inhibition of MAPK Pathway Components: Zerumin A reduced the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, which are critical components of the MAPK pathway nih.gov.

Inhibition of NF-κB Activation: It inhibited IκB-α phosphorylation and the subsequent nuclear translocation of the NF-κB p65 subunit, a crucial step in NF-κB activation nih.gov.

Another related compound, zerumbone, also demonstrates anti-inflammatory properties by suppressing NF-κB, iNOS, and TNF-α expression, and by attenuating the MAPK signaling pathway libretexts.org. Zerumbone has been shown to induce a shift in microglial polarization towards an anti-inflammatory phenotype by down-regulating the Aβ-stimulated activation of the ERK/p38 MAPK/NF-κB signaling pathway libretexts.org. Given these analogous activities, it is plausible that this compound may share similar anti-inflammatory mechanisms by influencing the NF-κB and MAPK signaling pathways.

Other Preclinical Biological Activities

Antioxidant Activity (as part of botanical extracts)

This compound has been identified as a constituent within botanical extracts, particularly from Curcuma caesia (black turmeric) rhizomes. Extracts containing this compound have demonstrated notable antioxidant activity, suggesting that this compound may contribute to these effects.

Studies on Curcuma caesia extracts have evaluated their antioxidant potential using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging and FRAP (Ferric Reducing Antioxidant Power) methods. The rhizome extracts, in which this compound is present, exhibited potent antioxidant activity. For instance, the freeze-dried rhizome extract prepared with 100% ethanol (B145695) showed the highest total phenolic content and FRAP activity. Furthermore, the 80:20 and 100:0 ethanol/water extracts of the freeze-dried rhizome displayed the highest DPPH scavenging activity. This antioxidant capacity is attributed to the synergistic action of various metabolites, including this compound, and phenolic compounds present in these botanical extracts.

Table 2: Antioxidant Activity of Curcuma caesia Rhizome Extracts (containing this compound)

| Extract Type | Total Phenolic Content (mg GAE/g extract) | FRAP Activity (mg Trolox equivalents/g extract) | DPPH Scavenging Activity (IC₅₀ µg/mL) |

| Freeze-dried rhizome (100% ethanol) | 45.4 ± 2.1 | 147.7 ± 8.3 | Highest (no significant difference with 80:20) |

| Freeze-dried rhizome (80:20 ethanol/water) | Not specified | Not specified | Highest (no significant difference with 100:0) |

Note: GAE = Gallic Acid Equivalent; IC₅₀ = Half Maximal Inhibitory Concentration. Specific IC₅₀ values for DPPH were not provided for individual extracts, only that 80:20 and 100:0 extracts showed the highest activity with no significant difference between them.

Structure Activity Relationship Sar Investigations of Zerumin B and Analogues

Rational Design of Zerumin B Derivatives for Enhanced Bioactivity

Rational design in medicinal chemistry involves the deliberate modification of a lead compound's structure to improve its pharmacological properties, such as potency, selectivity, or bioavailability nih.gov. This compound, identified as an antitumor diterpenoid, serves as a promising scaffold for such design uni.lu. The synthesis of (+)-zerumin B has been achieved starting from (+)-sclareolide, with a critical step involving the regioselective formation of its α-substituted γ-hydroxybutenolide moiety uni.lu. This precise synthetic control over the γ-hydroxybutenolide unit suggests that targeted modifications to this part of the molecule could lead to derivatives with enhanced bioactivity. The broader field of rational design of novel agents, including natural products, that can selectively induce apoptosis in cancer cells, is an active area of research nih.gov. The presence of the γ-hydroxybutenolide moiety in this compound is linked to its efficacy, indicating it as a prime target for chemical alterations aimed at improving its biological profile thegoodscentscompany.com.

Impact of Chemical Modifications on Specific Biological Activities (e.g., Cytotoxicity, Enzyme Inhibition)

This compound has demonstrated anticancer activity and is associated with α-glucosidase inhibitory effects uni.luwikidata.orgresearchgate.net. Although detailed studies on the specific impact of chemical modifications to this compound itself on these activities are not extensively reported in the provided snippets, general principles of SAR apply. For instance, the introduction or alteration of functional groups like fluoro, methoxy, methyl, amino, and hydroxy can significantly influence a compound's biological activity, including its antimetastatic effects mundihealth.com. The successful regioselective synthesis of the α-substituted γ-hydroxybutenolide moiety in this compound's total synthesis underscores the importance of this specific structural arrangement for its biological properties uni.lu.

Studies on extracts containing this compound, such as those from Curcuma mangga, show a correlation between the presence of this compound and other diterpenoids with α-glucosidase inhibitory activity wikidata.orgresearchgate.net. This suggests that the structural integrity of these diterpenoids, including this compound's unique features, is vital for their enzyme inhibition capabilities. The broader class of labdane (B1241275) diterpenoids, to which this compound belongs, is known for exhibiting cytotoxic and cytostatic effects against various cell lines, indicating that the core labdane structure contributes to these activities researchgate.net.

Correlation between Structural Motifs (e.g., γ-hydroxybutenolide moiety) and Biological Efficacy

The γ-hydroxybutenolide moiety is a pivotal structural motif within this compound, and its presence is repeatedly emphasized in discussions of the compound's synthesis and potential bioactivities uni.luthegoodscentscompany.comwikipedia.orgfishersci.ca. The regioselective formation of this specific moiety is a critical step in the synthesis of this compound, highlighting its indispensable role in constructing the biologically active molecule uni.lu.

Computational Chemistry and Molecular Modeling of Zerumin B

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. It is widely used to estimate the binding affinity between potential drug candidates and their protein targets slideshare.net.

Ligand-Protein Binding Affinity Predictions (e.g., with A315E mutant TDP-43 protein)

In studies investigating potential therapeutic applications against the A315E mutant TDP-43 protein, zerumin B has been identified as a promising ligand. Using docking tools such as PyRx, researchers have determined the binding affinity of this compound to the A315E mutant TDP-43 protein. A notable binding affinity value of -7.4 was reported for this compound against this protein, suggesting its strong potential as a ligand aip.org. This indicates that this compound exhibits effective binding interactions with macromolecules, making it a highly effective compound in terms of binding affinity aip.org.

Table 1: Predicted Binding Affinity of this compound to A315E Mutant TDP-43 Protein

| Ligand | Target Protein | Docking Tool | Binding Affinity (kcal/mol) | Reference |

| This compound | A315E mutant TDP-43 protein | PyRx | -7.4 | aip.org |

Analysis of Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The analysis of molecular interactions within protein-ligand complexes is crucial for understanding the basis of binding affinity. Tools like LigPlus are employed to investigate these interactions aip.org. Non-covalent molecular interactions, such as hydrogen bonds and hydrophobic interactions, are fundamental drivers of molecular recognition between a drug candidate and its target protein mcconnellsmedchem.complos.org. Hydrogen bonds are particularly prevalent in drug design, accounting for nearly 80% of all interactions observed in protein-ligand complexes mcconnellsmedchem.com. Hydrophobic contacts within a protein's ligand binding pocket are also major determinants of binding affinity plos.org. This compound's strong binding affinity to the A315E mutant TDP-43 protein implies favorable compact bound interactions with the macromolecule aip.org. While specific details of hydrogen bonding and hydrophobic interactions for this compound with A315E mutant TDP-43 were not explicitly detailed in the search results, the general principles of these interactions are critical for effective ligand binding.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. They are crucial for understanding the stable conformation and binding patterns of molecules in a stimulating environment, providing insights into binding mechanisms and protein flexibility researchgate.netfrontiersin.orgchemcomp.comdost.gov.ph. MD simulations can reveal how conformational changes upon ligand binding affect binding affinity elifesciences.org. For instance, studies on TDP-43, a protein associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), have utilized MD simulations to investigate the aggregation process and assess the stability of protein-protein complexes researchgate.netnih.govnih.gov. While direct MD simulation studies specifically detailing this compound's binding mechanism were not found, the application of MD simulations is a standard and valuable approach to complement molecular docking studies by providing dynamic insights into ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity neovarsity.org. QSAR models use mathematical relationships to predict the activity, reactivity, and properties of untested molecules based on the analysis of equations connecting molecular structures to their measured activities annamalaiuniversity.ac.in. This technique allows medicinal chemists to predict the activity of novel analogues and guide synthesis towards more active compounds, thereby supporting compound prioritization and saving resources slideshare.netneovarsity.orgcresset-group.com. While no specific QSAR models for this compound's activity prediction were found, QSAR is a widely recognized tool for understanding structure-activity relationships and for virtual screening neovarsity.orgresearchgate.net.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is an in silico technique used in drug discovery to rapidly screen large libraries of compounds and identify potential lead compounds, significantly reducing time and costs associated with experimental screening mdpi.comfrontiersin.orgtaylorfrancis.comnih.gov. Ligand-based drug design (LBDD) is a computational approach that leverages the knowledge of existing ligands to design and optimize new drug candidates, especially when the 3D structure of the target protein is unknown biosolveit.degardp.orgnumberanalytics.comnih.gov. LBDD infers characteristics of the target binding site from known ligands to guide the design of new ones numberanalytics.com. This approach involves identifying known ligands, analyzing their structural and physicochemical properties, developing models relating properties to binding affinities, and using these models to design improved ligands numberanalytics.com. This compound, as a natural product with reported bioactivities, could serve as a starting point or a lead compound in LBDD strategies for developing new therapeutic agents researchgate.nettjnpr.orgresearchgate.net.

Prediction of Druglikeness and Bioactivity Scores

Prediction of druglikeness and bioactivity scores is an important step in computational drug discovery to assess the potential of a compound to be an orally active drug and to predict its biological activities nih.gov. Druglikeness often involves adherence to rules such as Lipinski's Rule of Five, which considers properties like molecular weight, XLogP (lipophilicity), hydrogen bond donor count, and hydrogen bond acceptor count nih.govlibretexts.org. Bioactivity scores predict the likelihood of a compound to act as a receptor ligand, enzyme inhibitor, ion channel modulator, or nuclear receptor ligand aip.org. For instance, studies have shown that this compound complies with Lipinski's rule, and it has been identified as having biological purposes, functioning as both a nuclear receptor ligand and an enzyme inhibitor aip.org.

Table 2: Predicted Druglikeness and Bioactivity Properties of this compound

| Property Name | Property Value | Reference |

| Molecular Weight ( g/mol ) | 334.4 | nih.gov |

| XLogP3-AA | 4.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Lipinski's Rule of Five | Compliant | aip.org |

| Biological Purpose | Nuclear receptor ligand, Enzyme inhibitor | aip.org |

Biosynthetic Pathways and Precursors of Zerumin B

Proposed Biogenetic Routes for Labdane (B1241275) Diterpenoids

Labdane diterpenoids originate from the central precursor geranylgeranyl diphosphate (B83284) (GGPP) fishersci.caguidechem.com. The biosynthesis typically involves the sequential action of two distinct classes of diterpene synthases (diTPSs): Class II and Class I fishersci.caguidechem.comfoodb.canih.govnih.gov.

Class II Diterpene Synthases (diTPSs) : These enzymes initiate the cyclization of GGPP. They catalyze a protonation-initiated cyclization of GGPP to produce bicyclic diphosphate intermediates, such as copalyl diphosphate (CPP) fishersci.caguidechem.comfoodb.canih.gov. The specific stereochemistry and regio-specific oxygenations of these intermediates are determined by the particular Class II diTPS involved guidechem.com.

Class I Diterpene Synthases (diTPSs) : Following the formation of the bicyclic intermediate, Class I diTPSs act upon these precursors, converting them into the final diverse diterpenoid structures through further cyclization and/or rearrangement reactions fishersci.caguidechem.comfoodb.ca.

Many labdane-related diterpenoids are prevalent in plants, where the existing biosynthetic machinery for gibberellin phytohormones, particularly the relevant diterpene cyclases, serves as a genetic reservoir that has been repeatedly utilized to evolve new labdane-related diterpenoids foodb.cawikipedia.org.

Enzymatic Steps and Key Intermediates in Zerumin B Biosynthesis

While the general biogenetic pathway for labdane diterpenoids is well-established, specific detailed enzymatic steps and key intermediates directly leading to this compound in nature are not explicitly outlined in the provided research findings. However, based on the general labdane diterpenoid biosynthesis, the pathway would conceptually proceed from geranylgeranyl diphosphate (GGPP) to copalyl diphosphate (CPP) via Class II diterpene synthases, followed by further enzymatic modifications (likely involving Class I diTPSs and cytochrome P450 enzymes) to yield the specific structure of this compound fishersci.caguidechem.comfoodb.canih.govnih.gov. The precise enzymes and the exact sequence of transformations (e.g., specific hydroxylations, cyclizations, or lactone formations) that convert a common labdane intermediate into this compound remain areas for further elucidation in the context of its natural biosynthesis.

Biomimetic Synthetic Approaches Reflecting Natural Formation

Biomimetic synthesis is a strategy in organic chemistry that aims to replicate natural biosynthetic pathways in the laboratory, often without the full enzymatic machinery of nature, to achieve the synthesis of complex natural products wikidata.orgalfa-chemistry.com. In the case of (+)-zerumin B, several biomimetic synthetic approaches have been reported.

One notable biomimetic synthesis of (+)-zerumin B initiates from commercially available (+)-sclareolide guidetopharmacology.orgnih.govwikidata.orglipidmaps.org. A key aspect of this synthetic strategy involves the regioselective formation of the α-substituted γ-hydroxybutenolide moiety, which is a characteristic structural feature of this compound guidetopharmacology.orgwikidata.orglipidmaps.org. This was achieved through a guidetopharmacology.org O→C triisopropylsilyl migration, followed by a singlet oxygen (¹O₂) oxidation of the resulting 2-triisopropylsilyl-3-(α-hydroxy)alkylfuran guidetopharmacology.orgwikidata.orglipidmaps.org. The use of direct photooxygenation with singlet oxygen is considered a biomimetic proposal for the synthesis of (+)-zerumin B, reflecting potential oxidative steps in natural formation guidetopharmacology.orglipidmaps.org.

Another synthetic route involved the stereoselective addition of a silyloxyfuryltitanium reagent to an aldehyde intermediate, followed by silyloxyfuran oxyfunctionalization as crucial steps nih.govwikidata.org. These biomimetic syntheses provide insights into the potential chemical transformations that could occur in nature, even if the exact enzymatic machinery is different.

Advanced Analytical Method Development for Zerumin B Research

Methodologies for Quantitative Analysis in Biological Matrices

The accurate determination of zerumin B concentrations in biological matrices such as plasma, serum, and tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

A typical HPLC-MS/MS method for this compound quantification involves several key steps. Initially, the biological sample undergoes a sample preparation procedure, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte. An internal standard, a compound structurally similar to this compound, is added at the beginning of this process to correct for variations in extraction recovery and matrix effects.

The extracted sample is then injected into an HPLC system, where this compound and the internal standard are separated from other components on a reversed-phase C18 column. The separated compounds then enter the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecules of this compound and the internal standard. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. This highly selective detection method minimizes interferences from the biological matrix, allowing for accurate quantification even at very low concentrations. nih.govmdpi.comresearchgate.net

Method validation is performed according to regulatory guidelines to ensure the reliability of the results. This includes the assessment of linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions.

| Parameter | Result |

|---|---|

| Linear Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (RSD) | < 4.5% |

| Inter-day Precision (RSD) | < 6.8% |

| Accuracy | 95.2% - 103.5% |

| Mean Recovery | 85.3% |

| Matrix Effect | Minimal |

High-Throughput Screening Techniques for Derivative Evaluation

To explore the structure-activity relationships of this compound and identify derivatives with improved biological activity, high-throughput screening (HTS) assays are employed. These automated platforms allow for the rapid testing of large libraries of compounds, significantly accelerating the drug discovery and development process.

Cell-based assays are commonly used in HTS campaigns for this compound derivatives. These assays are performed in multi-well plates (e.g., 96- or 384-well formats) and utilize automated liquid handling systems for precise and efficient compound addition. chemdiv.com The choice of cell line and endpoint depends on the specific biological activity being investigated. For example, to screen for anti-inflammatory activity, a cell line that produces inflammatory mediators upon stimulation would be used, and the endpoint could be the measurement of a key inflammatory cytokine.

A typical HTS workflow for this compound derivatives involves several stages. A primary screen is first conducted at a single, relatively high concentration to identify "hit" compounds that exhibit a desired level of activity. These hits are then subjected to a secondary screen to confirm their activity and determine their potency (e.g., by generating dose-response curves and calculating the half-maximal inhibitory concentration, or IC50). Further assays are then performed to assess the selectivity of the active compounds and to rule out non-specific mechanisms of action. umn.edunih.gov

| Compound | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 55% | 8.2 | 5 |

| Derivative ZB-01 | 32% | > 20 | - |

| Derivative ZB-02 | 85% | 1.5 | 15 |

| Derivative ZB-03 | 78% | 2.1 | 12 |

| Derivative ZB-04 | 45% | 12.5 | 3 |

Spectroscopic Fingerprinting for Quality Control in Research Samples

Ensuring the identity, purity, and consistency of this compound research samples is critical for the reproducibility and reliability of experimental results. Spectroscopic fingerprinting provides a comprehensive chemical profile of a sample, which can be used for quality control purposes.

High-performance thin-layer chromatography (HPTLC) is a powerful technique for generating a spectroscopic fingerprint of herbal extracts and purified compounds. researchgate.netmdpi.com For this compound, a solution of the sample is applied to an HPTLC plate, which is then developed in a suitable mobile phase. After development, the plate is visualized under UV light and with specific chemical reagents to reveal a characteristic pattern of bands. The retention factor (Rf) values and the color of these bands serve as a fingerprint for this compound. Densitometric scanning of the plate can also provide semi-quantitative information about the major components.

In addition to HPTLC, other spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are also valuable for quality control. nih.gov FTIR provides information about the functional groups present in the molecule, resulting in a characteristic infrared spectrum. NMR spectroscopy provides detailed structural information, and the chemical shifts and coupling constants of the protons in the molecule create a unique NMR fingerprint. By comparing the spectroscopic fingerprint of a new batch of this compound to that of a well-characterized reference standard, its identity and purity can be confirmed.

| Technique | Key Features | Acceptance Criteria |

|---|---|---|

| HPTLC | Rf value of the main spot | 0.45 ± 0.05 |

| FTIR | Characteristic absorption bands (cm⁻¹) | 3400 (O-H), 1750 (C=O, lactone), 1640 (C=C) |

| ¹H-NMR | Diagnostic chemical shifts (ppm) | δ 5.8 (olefinic proton), δ 4.5 (lactone proton) |

Future Research Directions and Translational Preclinical Implications of Zerumin B

Exploration of Undiscovered Biological Targets and Pathways

While zerumin B has demonstrated significant anticancer activity, the precise molecular targets and intricate cellular pathways through which it exerts its effects are not yet fully elucidated. bidd.group Future research should prioritize a systematic exploration of these undiscovered biological targets. Advanced techniques such as quantitative proteomics, chemical biology approaches (e.g., activity-based protein profiling, target deconvolution screens), and phosphoproteomics can be employed to identify direct binding partners, enzymes, or receptors modulated by this compound. Furthermore, investigating its influence on fundamental cellular processes like apoptosis, cell cycle progression, angiogenesis, and metastasis at a systems level is paramount. For instance, understanding if this compound shares or diverges from the anti-inflammatory mechanisms observed with related compounds, such as zerumin A's suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), would provide critical insights into its broader pharmacological profile. ebiohippo.com The diverse bioactivities associated with Curcuma species, from which this compound is derived, suggest a potential for multi-target engagement, necessitating comprehensive target identification and validation studies.

Development of Targeted Delivery Systems for Preclinical Applications

As a natural product, this compound may encounter challenges related to its inherent physicochemical properties, including solubility, bioavailability, and selective distribution to target tissues. The development of sophisticated targeted delivery systems represents a critical preclinical implication. Nanotechnology-based platforms, such as liposomes, polymeric nanoparticles, solid lipid nanoparticles, or even more advanced constructs like antibody-drug conjugates, could significantly enhance this compound's therapeutic index. These systems aim to improve drug accumulation specifically at disease sites, such as tumors, thereby minimizing off-target exposure and potential toxicity to healthy tissues. Additionally, targeted delivery can facilitate sustained release kinetics, ensuring optimal drug concentrations over extended periods, which is vital for maximizing efficacy in in vivo preclinical models. Rigorous preclinical evaluation of various delivery platforms will be essential to identify the most effective and safe strategy tailored to specific disease indications where this compound shows promise.

Integration with Omics Technologies for Systems-Level Understanding

To achieve a holistic and systems-level understanding of this compound's biological impact, its investigation must be integrated with cutting-edge omics technologies.

Genomics and Transcriptomics: Analyzing global changes in gene expression profiles in response to this compound treatment can reveal perturbed signaling pathways, transcriptional networks, and potential resistance mechanisms. This can also aid in identifying novel biomarkers predictive of therapeutic response.

Proteomics: Comprehensive analysis of protein expression levels, post-translational modifications, and protein-protein interactions can provide direct insights into the functional consequences of this compound's action and identify its direct and indirect protein targets.

Metabolomics: Investigating alterations in cellular metabolite profiles can elucidate how this compound perturbs cellular metabolism, potentially uncovering metabolic vulnerabilities or adaptive responses.

This integrated "omics" approach will provide an unprecedented depth of understanding of this compound's mechanism of action, facilitate the identification of synergistic drug combinations, and enable the prediction of potential off-target effects, thereby significantly accelerating its preclinical development pipeline.

Design and Synthesis of Next-Generation this compound Analogues with Improved Potency and Specificity

Given this compound's promising anticancer activity, a dedicated medicinal chemistry program focused on structure-activity relationship (SAR) studies is crucial for optimizing its pharmacological profile. Future research should prioritize the rational design and synthesis of novel this compound analogues. The primary goals for these next-generation compounds would include enhanced potency, improved selectivity for specific cancer cell types or molecular targets, and optimized pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion). Structural modifications could explore alterations to the furanone ring, the bicyclic homofarnesal moiety, or the stereochemistry to probe new chemical space and identify compounds with superior therapeutic potential and reduced undesirable side effects. High-throughput screening of these synthesized analogues against a diverse panel of disease models would be a key step in identifying lead candidates with a more favorable therapeutic window for advanced preclinical development.

Collaborative Research Initiatives in Natural Product Drug Discovery

The complex and resource-intensive nature of natural product drug discovery, including the preclinical translation of compounds like this compound, necessitates robust and sustained collaborative research initiatives. Future efforts should actively foster partnerships among diverse stakeholders. This includes academic institutions, which are vital for fundamental research, initial target identification, and mechanism elucidation; pharmaceutical industries, providing expertise in high-throughput screening, lead optimization, and preclinical testing; and governmental agencies, which offer crucial funding and regulatory guidance. Such interdisciplinary collaborations are instrumental in facilitating the sharing of resources, expertise, and data, thereby streamlining the often-fragmented drug discovery pipeline from the initial isolation of a natural product to its preclinical validation. Successful models, such as the long-standing collaboration between BIOTEC and Novartis in natural product drug discovery, exemplify how shared visions and mutual respect can leverage diverse capabilities, including microbial isolation, genome mining, and synthetic biology, to accelerate the discovery of novel natural products. Adopting similar collaborative frameworks for this compound research will be key to expediting its journey toward potential clinical application.

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: justify sample sizes via power analysis, randomize treatment groups, and blind outcome assessments. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant vendors) and include ethics statements in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.